Cas no 341964-32-7 ((3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one)

(3Z)-3-{[(2-Chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one is a structurally optimized oxindole derivative featuring a (Z)-configured oxime ether moiety linked to a 2-chloro-6-fluorobenzyl group. This compound exhibits notable potential as a kinase inhibitor scaffold due to its rigid conjugated system and strategically positioned halogen substituents, which enhance target binding affinity and metabolic stability. The electron-withdrawing fluorine and chlorine atoms improve lipophilicity while maintaining favorable physicochemical properties. Its indolin-2-one core provides a privileged pharmacophore for modulating protein-protein interactions, particularly in oncology and inflammatory pathways. The compound's synthetic versatility allows for further derivatization at the N1-phenyl or oxime positions, enabling structure-activity relationship studies. Crystallographic studies confirm the (Z)-configuration stabilizes the molecular conformation through intramolecular hydrogen bonding.
(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one structure
341964-32-7 structure
Product Name:(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
CAS No:341964-32-7
MF:C21H14ClFN2O2
MW:380.799467563629
CID:5269834
Update Time:2025-07-02

(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-PHENYL-1H-INDOLE-2,3-DIONE 3-[O-(2-CHLORO-6-FLUOROBENZYL)OXIME]
    • (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one
    • HMS575D05
    • (3Z)-3-[(2-chloro-6-fluorophenyl)methoxyimino]-1-phenylindol-2-one
    • Inchi: 1S/C21H14ClFN2O2/c22-17-10-6-11-18(23)16(17)13-27-24-20-15-9-4-5-12-19(15)25(21(20)26)14-7-2-1-3-8-14/h1-12H,13H2/b24-20-
    • InChI Key: ZVTAUDDGQVRBFQ-GFMRDNFCSA-N
    • SMILES: ClC1C=CC=C(C=1CO/N=C1\C(N(C2C=CC=CC=2)C2C=CC=CC=2\1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 566
  • XLogP3: 5.3
  • Topological Polar Surface Area: 41.9

(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
10L-305S-1MG
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime]
341964-32-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
10L-305S-5MG
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime]
341964-32-7 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
10L-305S-10MG
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime]
341964-32-7 >90%
10mg
£48.00 2025-02-09
Key Organics Ltd
10L-305S-50MG
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime]
341964-32-7 >90%
50mg
£77.00 2025-02-09
Key Organics Ltd
10L-305S-100MG
1-phenyl-1H-indole-2,3-dione 3-[O-(2-chloro-6-fluorobenzyl)oxime]
341964-32-7 >90%
100mg
£110.00 2025-02-09

(3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one Related Literature

Additional information on (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one

Recent Advances in the Study of (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS: 341964-32-7)

The compound (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one (CAS: 341964-32-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, which are implicated in various cancers and inflammatory diseases. The structural motif of the indole-2-one core, combined with the chloro-fluoro substitution pattern, has been shown to enhance binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding mechanisms, providing valuable insights for further optimization.

In vitro and in vivo studies have demonstrated promising results, particularly in the context of oncology. The compound exhibits significant anti-proliferative effects against a panel of cancer cell lines, with minimal cytotoxicity towards normal cells. These findings suggest its potential as a targeted therapy with reduced side effects. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further optimization is required to improve metabolic stability.

The synthesis of (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and scalability, addressing previous challenges in large-scale production. These advancements are critical for facilitating preclinical and clinical development.

Despite these promising developments, challenges remain. The compound's mechanism of action in certain disease models is not fully understood, and off-target effects need to be thoroughly investigated. Future research directions may include structure-activity relationship (SAR) studies to refine its pharmacological properties and explore its potential in combination therapies.

In conclusion, (3Z)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one represents a promising candidate for further development in medicinal chemistry. Its unique structural features and biological activity warrant continued investigation, with the potential to address unmet medical needs in oncology and beyond.

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